molecular formula C10H9ClF3NO2 B13095247 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

Katalognummer: B13095247
Molekulargewicht: 267.63 g/mol
InChI-Schlüssel: VMSKLGQKRAXYQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chlorophenyl group, and a trifluorobutanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including condensation, reduction, and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained in high purity through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The trifluorobutanoic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, phenyl derivatives, and substituted trifluorobutanoic acids.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the trifluorobutanoic acid moiety.

    2-Amino-3-(4-fluorophenyl)-4,4,4-trifluorobutanoic acid: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both a chlorophenyl group and a trifluorobutanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Eigenschaften

Molekularformel

C10H9ClF3NO2

Molekulargewicht

267.63 g/mol

IUPAC-Name

2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H9ClF3NO2/c11-6-3-1-5(2-4-6)7(10(12,13)14)8(15)9(16)17/h1-4,7-8H,15H2,(H,16,17)

InChI-Schlüssel

VMSKLGQKRAXYQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.